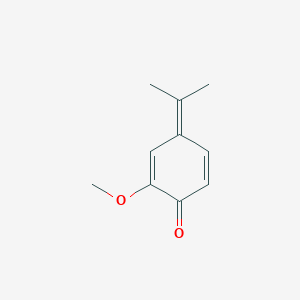![molecular formula C11H14N2O B14636154 2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]- CAS No. 56622-57-2](/img/structure/B14636154.png)
2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]- is a chemical compound with a unique structure that combines a pyrrolidinone ring with a pyridinylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]- typically involves the reaction of 2-pyrrolidinone with 6-methyl-3-pyridinemethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]- may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow chemistry and automated reactors, can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyridinylmethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-2-pyrrolidone: A widely used solvent with similar structural features.
2-Pyrrolidone: A precursor in the synthesis of various pharmaceuticals and chemicals.
1-Methyl-2-pyrrolidinone: Known for its use in organic synthesis and industrial applications.
Uniqueness
2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]- stands out due to its unique combination of a pyrrolidinone ring and a pyridinylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
56622-57-2 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-[(6-methylpyridin-3-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-9-4-5-10(7-12-9)8-13-6-2-3-11(13)14/h4-5,7H,2-3,6,8H2,1H3 |
InChI-Schlüssel |
KJZSMSLJLIOMMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)CN2CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


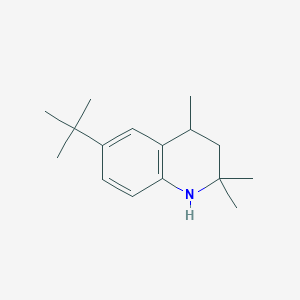
![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)
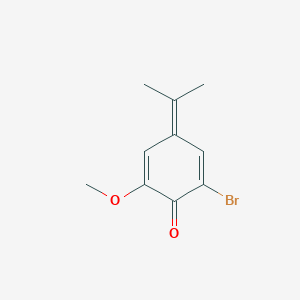
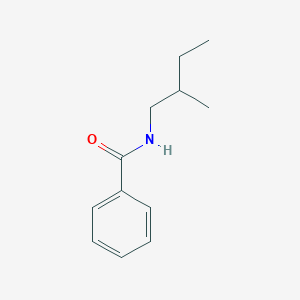


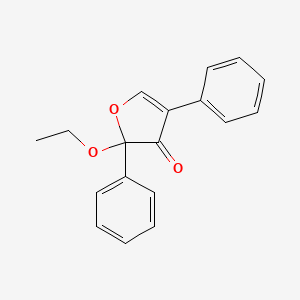
![N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide](/img/structure/B14636131.png)

![Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate](/img/structure/B14636147.png)
![4H,5H-Pyrano[4,3-d]-1,3-dioxin, tetrahydro-8a-methyl-](/img/structure/B14636159.png)
![4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride](/img/structure/B14636167.png)
![N'-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14636170.png)
